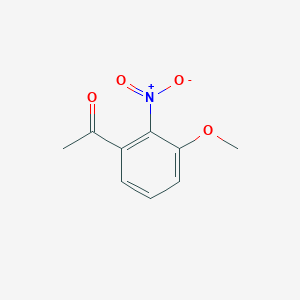
1-(3-Methoxy-2-nitrophenyl)ethanone
Übersicht
Beschreibung
1-(3-Methoxy-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Methoxy-2-nitrophenyl)ethanone, also known as a benzofuran derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
- Chemical Structure : The compound features a methoxy group and a nitro group on a phenyl ring, contributing to its diverse reactivity and biological properties.
- CAS Number : 33852-43-6
This compound operates through various biochemical pathways that influence cellular processes. Its mechanism includes:
- Inhibition of Pro-inflammatory Cytokines : Similar to other benzofuran derivatives, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : The presence of the nitro group enhances its ability to disrupt bacterial cell membranes, leading to antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has shown promise as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity is attributed to the electron-donating ability of the methoxy group.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial activity of various benzofuran derivatives, this compound demonstrated superior activity against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value significantly lower than that of standard antibiotics like nitrofurantoin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 15.62 | Bactericidal |
| Nitrofurantoin | 31.25 | Bactericidal |
Study 2: Cytotoxicity Evaluation
A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 value indicating significant growth inhibition at low concentrations .
Eigenschaften
IUPAC Name |
1-(3-methoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-4-3-5-8(14-2)9(7)10(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNRLOVUZOZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















